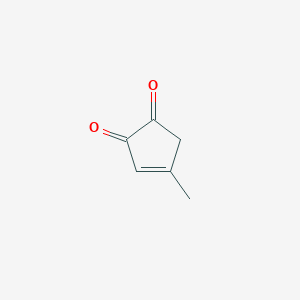
4-Methylcyclopent-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylcyclopent-3-ene-1,2-dione is an organic compound with the molecular formula C6H6O2. It is a derivative of cyclopentene with a methyl group and two ketone functionalities. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylcyclopent-3-ene-1,2-dione can be achieved through various methods. One common approach involves the reaction of 2-methyl-1,3-cyclopentanedione with suitable reagents under controlled conditions. For instance, the reaction of 2-methyl-1,3-cyclopentanedione with p-hydroxybenzyl alcohol in water at 80°C for 12 hours yields 2-(4-hydroxybenzyl)-2-methylcyclopent-4-ene-1,3-dione .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of catalysts, solvents, and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylcyclopent-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-Methylcyclopent-3-ene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methylcyclopent-3-ene-1,2-dione involves its interaction with molecular targets through its reactive ketone groups. These groups can form covalent bonds with nucleophiles, leading to various chemical transformations. The compound’s reactivity is influenced by the presence of the double bond and the methyl group, which can participate in additional reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-cyclopentene-1,2-dione: This compound is structurally similar but lacks the methyl group at the 4-position.
Cyclopent-4-ene-1,3-dione: Another related compound with a different substitution pattern.
Uniqueness
4-Methylcyclopent-3-ene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs
Propiedades
Número CAS |
66309-79-3 |
|---|---|
Fórmula molecular |
C6H6O2 |
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
4-methylcyclopent-3-ene-1,2-dione |
InChI |
InChI=1S/C6H6O2/c1-4-2-5(7)6(8)3-4/h2H,3H2,1H3 |
Clave InChI |
JBZKIASVXXDEQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


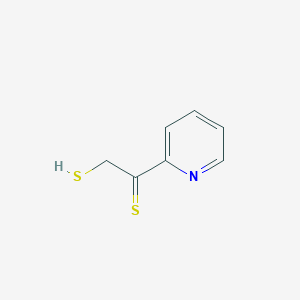

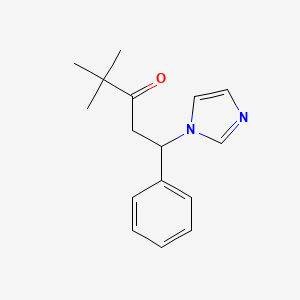
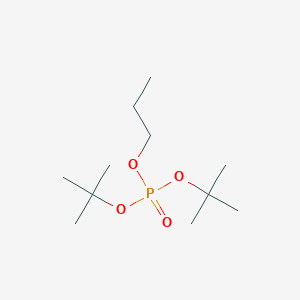
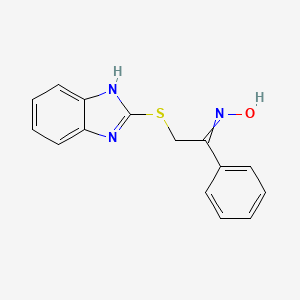
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
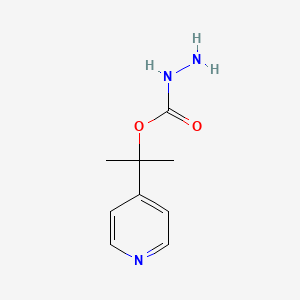


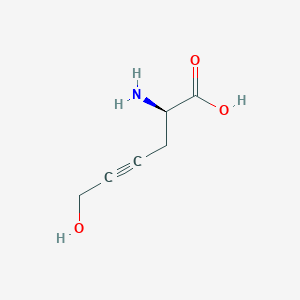

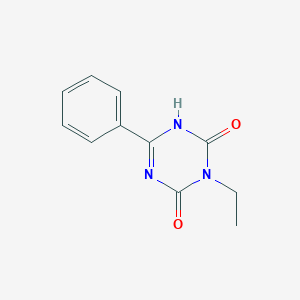

![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
